Amoz

Description

Structure

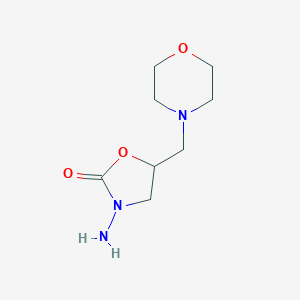

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHAMVOINIHMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962873 | |

| Record name | 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43056-63-9 | |

| Record name | AMOZ | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43056-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-(4-morpholinomethyl)oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043056639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-(4-morpholinomethyl)oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemical Profile of AMOZ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological interactions of 3-amino-5-(4-morpholinylmethyl)-2-oxazolidinone, commonly known as AMOZ. This compound is a significant metabolite of the nitrofuran antibiotic, furaltadone. Due to the carcinogenic properties of nitrofuran metabolites, their presence in food products is a critical concern for food safety and regulatory bodies worldwide. This document details the chemical identity of this compound, experimental protocols for its detection, and discusses its known biological activities, including its potential role in carcinogenesis.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring an oxazolidinone core substituted with an amino group and a morpholinomethyl group. Its chemical identity is well-established and characterized by the following identifiers.

| Identifier | Value |

| IUPAC Name | 3-amino-5-(4-morpholinylmethyl)-2-oxazolidinone |

| CAS Number | 43056-63-9 |

| Molecular Formula | C₈H₁₅N₃O₃ |

| Molecular Weight | 201.22 g/mol |

| SMILES | O=C1N(N)CC(CN2CCOCC2)O1 |

| InChI Key | TVHAMVOINIHMEX-UHFFFAOYSA-N |

Experimental Protocols

The detection of this compound in biological matrices and food products is crucial for regulatory monitoring. The primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Derivatization for LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction and derivatization of this compound from tissue samples for subsequent LC-MS/MS analysis.

Methodology:

-

Homogenization: Homogenize the tissue sample in a suitable buffer.

-

Acid Hydrolysis: Treat the homogenate with hydrochloric acid to release protein-bound this compound residues. This step is typically performed overnight at an elevated temperature.

-

Neutralization and Derivatization: Neutralize the sample, and then add 2-nitrobenzaldehyde to derivatize the this compound. The derivatization reaction forms the Schiff base NP-AMOZ, which is more amenable to chromatographic separation and detection.

-

Liquid-Liquid Extraction: Extract the derivatized NP-AMOZ from the aqueous matrix using an organic solvent such as ethyl acetate.

-

Solvent Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

This protocol describes the principle of a competitive ELISA for the quantitative detection of this compound.

Methodology:

-

Coating: Coat microtiter plate wells with an this compound-protein conjugate (e.g., this compound-BSA).

-

Blocking: Block the uncoated sites in the wells to prevent non-specific binding.

-

Competitive Reaction: Add the prepared sample extract and a limited amount of anti-AMOZ antibody to the wells. Free this compound in the sample will compete with the coated this compound-protein conjugate for binding to the antibody.

-

Washing: Wash the plate to remove unbound components.

-

Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

-

Substrate Addition: Add a chromogenic substrate. The enzyme will catalyze a color change.

-

Measurement: Measure the absorbance at a specific wavelength. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Biological Activity and Signaling Pathways

The primary toxicological concern associated with this compound is its potential carcinogenicity, a characteristic shared with other nitrofuran metabolites. While the precise signaling pathways of this compound are not fully elucidated, the available evidence points towards a mechanism involving the metabolic activation of the parent compound, furaltadone, into reactive species that can cause cellular damage, including DNA damage.

A related nitrofuran metabolite, 3-amino-2-oxazolidinone (AOZ), has been shown to be an inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the synaptic cleft. It is plausible that this compound may exert similar effects, although specific studies on this compound's interaction with MAO are limited.

Hypothesized Carcinogenic Mechanism

The carcinogenic potential of furaltadone and its metabolites is believed to stem from their metabolic activation into electrophilic intermediates. These reactive species can covalently bind to macromolecules such as DNA, RNA, and proteins, leading to mutations and cellular damage that can initiate the process of carcinogenesis.

Caption: Hypothesized pathway of furaltadone-induced carcinogenesis.

Potential Monoamine Oxidase Inhibition Pathway

Based on the known activity of the related metabolite AOZ, a potential signaling pathway for this compound could involve the inhibition of monoamine oxidase. This would lead to an accumulation of monoamine neurotransmitters and subsequent downstream effects.

Caption: Potential signaling pathway of this compound via MAO inhibition.

Amoz (3-Amino-5-morpholinomethyl-2-oxazolidinone): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoz, or 3-Amino-5-morpholinomethyl-2-oxazolidinone, is primarily recognized as a principal metabolite of the nitrofuran antibiotic, furaltadone.[1] Its significance in the scientific and regulatory communities stems from its role as a marker for the illicit use of furaltadone in food-producing animals. Due to the carcinogenic nature of nitrofuran metabolites, including this compound, their presence in food products is a critical safety concern. This guide provides a comprehensive overview of the known properties of this compound, with a focus on its chemical characteristics, its role in food safety, and the analytical methods for its detection. While this compound belongs to the oxazolidinone class of compounds, which are known for their antibacterial properties, there is a notable lack of public domain data on the intrinsic pharmacological and toxicological profile of this compound itself. This document consolidates the available technical information and highlights areas where further research is needed.

Chemical and Physical Properties

This compound is a heterocyclic compound belonging to the oxazolidinone class.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one | PubChem |

| Synonyms | 3-Amino-5-morpholinomethyl-2-oxazolidinone | Sigma-Aldrich |

| CAS Number | 43056-63-9 | Cayman Chemical[1] |

| Molecular Formula | C₈H₁₅N₃O₃ | Cayman Chemical[1] |

| Molecular Weight | 201.22 g/mol | Sigma-Aldrich |

| Appearance | Solid | Cayman Chemical |

| Solubility | DMF: 2 mg/ml, DMSO: 2 mg/ml, PBS (pH 7.2): 10 mg/ml, Ethanol: Insoluble | Cayman Chemical[1] |

| SMILES | C1COCCN1CC2CN(C(=O)O2)N | PubChem |

| InChI | InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2 | PubChem |

| InChIKey | TVHAMVOINIHMEX-UHFFFAOYSA-N | PubChem |

Role in Food Safety and Toxicology

The primary relevance of this compound is in the field of food safety. Furaltadone, the parent compound of this compound, is a nitrofuran antibiotic that was previously used in veterinary medicine. However, due to concerns about the carcinogenicity of its metabolites, the use of nitrofurans in food-producing animals has been banned in many countries.

This compound is a tissue-bound metabolite of furaltadone, meaning it can covalently bind to macromolecules such as proteins in animal tissues.[2] This binding results in the formation of stable residues that can persist for an extended period, even after the parent drug is no longer administered. The presence of this compound in animal-derived food products is therefore considered evidence of illegal furaltadone use.

Toxicology:

This compound is described as a carcinogenic metabolite of furaltadone.[2] The carcinogenicity of nitrofuran metabolites is a significant concern, leading to the prohibition of their use in food animals. The parent compound of this compound, 5-(Morpholinomethyl)-3-[(5-nitrofurfurylidene)amino]-2-oxazolidinone, has been shown to be carcinogenic in rats following oral administration, primarily causing mammary carcinomas and lymphoblastic lymphomas.[3] However, detailed public information on the specific genotoxicity or the precise mechanism of carcinogenicity of this compound itself is limited. It is generally understood that the toxicity of nitrofurans is related to the metabolic activation of their nitro group to reactive intermediates that can damage DNA.

Mechanism of Action (Oxazolidinone Class Context)

There is a lack of specific information on the mechanism of action of this compound as an independent agent. However, as an oxazolidinone, it belongs to a class of synthetic antibiotics that inhibit bacterial protein synthesis.

General Mechanism of Oxazolidinones:

Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit of the bacterial ribosome. This binding event interferes with the formation of the initiation complex, a crucial early step in protein synthesis. By preventing the proper assembly of the ribosome, oxazolidinones effectively halt the production of bacterial proteins, leading to the inhibition of bacterial growth.

It is important to note that while this compound shares the oxazolidinone core structure, its primary role is that of a metabolite, and its own antibacterial efficacy has not been well-documented in publicly available literature.

Experimental Protocols

The detection of this compound in food matrices is a critical aspect of regulatory monitoring. The two primary analytical techniques employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a rapid and sensitive screening method for the detection of this compound. The principle is based on a competitive immunoassay.

Methodology Overview:

-

Sample Preparation: Tissue samples (e.g., fish, shrimp, meat) are homogenized and subjected to an acid hydrolysis step to release the tissue-bound this compound.[2] This is followed by a derivatization step, often with 2-nitrobenzaldehyde, to create a more immunogenic derivative (NP-Amoz). The derivatized sample is then extracted and purified.

-

Competitive ELISA:

-

Microplate wells are coated with an this compound-protein conjugate (e.g., this compound-BSA).[4]

-

The prepared sample extract and a limited amount of anti-Amoz antibody are added to the wells.

-

This compound in the sample competes with the this compound-protein conjugate on the plate for binding to the antibody.

-

After incubation, the wells are washed to remove unbound components.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

-

After another washing step, a substrate is added that produces a colorimetric signal in the presence of the enzyme.

-

The intensity of the color is inversely proportional to the concentration of this compound in the sample. A lower color intensity indicates a higher concentration of this compound.

-

Detection Limits: Competitive ELISA methods can achieve low detection limits, with some reported as low as 0.16 µg/kg in shrimp samples.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive confirmatory method for the detection and quantification of this compound.

Methodology Overview:

-

Sample Preparation: Similar to the ELISA protocol, tissue samples undergo acid hydrolysis to release bound this compound, followed by derivatization with 2-nitrobenzaldehyde. An internal standard, such as deuterated this compound (this compound-d5), is typically added at the beginning of the sample preparation to ensure accuracy and account for any sample loss during the procedure. The derivatized analyte is then extracted using a solvent like ethyl acetate and the extract is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

LC Separation: The sample extract is injected into a liquid chromatograph. A C18 column is commonly used to separate the derivatized this compound from other matrix components. A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives like formic acid is typically employed.

-

MS/MS Detection: The eluent from the LC is introduced into a mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. The derivatized this compound is detected using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure accurate identification and quantification.

Workflow Diagram:

Caption: LC-MS/MS workflow for this compound detection.

Signaling Pathways

There is no specific information available in the public domain regarding signaling pathways that are directly modulated by this compound. The toxicological effects of nitrofurans are generally attributed to the generation of reactive metabolites that can cause DNA damage, but a detailed elucidation of the signaling cascades involved specifically for this compound has not been reported.

Synthesis

The synthesis of this compound is relevant for the preparation of analytical standards and for the development of immunological assays. A general synthetic approach is outlined below.

Logical Relationship of Synthesis:

Caption: Simplified synthetic pathway for this compound.

Conclusion and Future Directions

This compound (3-Amino-5-morpholinomethyl-2-oxazolidinone) is a critical analyte in the context of food safety, serving as a marker for the illegal use of the nitrofuran antibiotic furaltadone. Its carcinogenic nature underscores the importance of sensitive and reliable detection methods in food products. While analytical protocols for its detection are well-established, there is a significant gap in the understanding of its intrinsic biological properties.

Future research should be directed towards elucidating the specific toxicological profile of this compound, including detailed genotoxicity and carcinogenicity studies, to better understand its risk to human health. Furthermore, investigating any potential antimicrobial activity of this compound, independent of its parent compound, could provide valuable insights into the structure-activity relationships of the oxazolidinone class of antibiotics. A comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of this compound would also be beneficial for a more complete risk assessment.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-(Morpholinomethyl)-3-[(5-Nitrofurfurylidene)Amino]-2-Oxazolidinone (IARC Summary & Evaluation, Volume 7, 1974) [inchem.org]

- 4. Furaltadone(this compound) ELISA Test Kit Fish, Shrimp, Meat (Chickenã Pork And Hepar), Eggs, Honey [rapid-testingkit.com]

Unveiling the Carcinogenic Potential of Furaltadone's Metabolite, AMOZ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furaltadone, a nitrofuran antibiotic, has long been scrutinized for its carcinogenic properties, leading to its ban in food-producing animals in numerous countries. Central to this concern is its persistent tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). This technical guide provides an in-depth analysis of the available scientific evidence regarding the carcinogenic potential of this compound. While direct, comprehensive long-term carcinogenicity studies on this compound are limited, this document synthesizes data from studies on the parent compound, furaltadone, and the broader class of nitrofurans to infer the potential risks associated with this compound. The available evidence strongly suggests that this compound, like its parent compound, possesses genotoxic and carcinogenic properties, primarily through a mechanism involving metabolic activation to reactive intermediates that can induce DNA damage.

Introduction

Furaltadone was historically used in veterinary medicine to treat bacterial and protozoal infections. However, concerns over the potential health risks to consumers from residues in animal-derived food products led to its prohibition.[1][2] The focus of regulatory bodies and scientific investigation has been on the parent drug's metabolites, which can persist in tissues for extended periods. This compound is the primary tissue-bound metabolite of furaltadone and serves as a crucial marker for the illegal use of this antibiotic.[3] This guide delves into the toxicological profile of this compound, with a specific focus on its carcinogenic potential, to provide a comprehensive resource for the scientific community.

Carcinogenicity of Furaltadone and Nitrofurans

The carcinogenic risk of this compound is largely extrapolated from data on furaltadone and the nitrofuran class of compounds. The California Office of Environmental Health Hazard Assessment (OEHHA) has classified furaltadone as a substance that can cause cancer.[4] Furthermore, the International Agency for Research on Cancer (IARC) has categorized furaltadone in Group 2B, indicating it is "possibly carcinogenic to humans."

Studies conducted in the 1970s led the U.S. Food and Drug Administration (FDA) to consider furaltadone a "highly suspect carcinogen."[2] The carcinogenic activity of nitrofurans is believed to stem from the metabolic reduction of the 5-nitro group, a key structural feature of these compounds. This reduction leads to the formation of highly reactive intermediates, including nitroso, hydroxylamino, and amino derivatives. These reactive species are capable of covalently binding to cellular macromolecules, including DNA, which can initiate the process of carcinogenesis.

Genotoxicity Profile

Both furaltadone and its metabolite this compound are considered to be mutagenic.[3] The genotoxic potential of nitrofurans is a critical aspect of their carcinogenicity. The reactive metabolites formed during their biotransformation can induce various forms of DNA damage, including strand breaks and the formation of DNA adducts.

Mechanism of Genotoxicity

The proposed mechanism of genotoxicity for nitrofurans, which is likely applicable to this compound, involves the enzymatic reduction of the nitro group. This process is often carried out by cellular reductases. The resulting reactive intermediates are electrophilic and can readily attack nucleophilic sites on DNA bases. This interaction can lead to the formation of covalent DNA adducts, which, if not repaired, can result in mutations during DNA replication. These mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can lead to the initiation and promotion of cancer.

No specific quantitative data from genotoxicity assays for this compound were identified in the public domain at the time of this review. The following table summarizes the genotoxic potential based on the parent compound and the nitrofuran class.

Table 1: Summary of Genotoxic Potential

| Test System | Compound Class/Compound | Result |

| General Mutagenicity | Furaltadone and this compound | Considered Mutagenic[3] |

| DNA Damage | Nitrofurans | Induction of DNA strand breaks |

Experimental Protocols

Long-Term Carcinogenicity Bioassay (Rodent Model)

A standard two-year rodent bioassay would be the definitive method to assess the carcinogenic potential of this compound.

-

Test System: Male and female rats and mice.

-

Administration: this compound administered in the diet or by gavage.

-

Dose Levels: At least three dose levels plus a control group. The highest dose should be the maximum tolerated dose (MTD).

-

Duration: 24 months.

-

Endpoints: Survival, body weight, clinical observations, and comprehensive histopathological examination of all organs and tissues to identify neoplastic and non-neoplastic lesions.

In Vitro Genotoxicity Assays

A battery of in vitro genotoxicity tests is typically employed to assess mutagenic and clastogenic potential.

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Test System: Various strains of Salmonella typhimurium and Escherichia coli.

-

Method: Bacteria are exposed to varying concentrations of this compound with and without metabolic activation (S9 mix). The number of revertant colonies is counted to determine mutagenicity.

-

-

In Vitro Micronucleus Assay:

-

Test System: Mammalian cell lines (e.g., CHO, V79, TK6) or primary lymphocytes.

-

Method: Cells are treated with this compound, and the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is assessed by microscopy or flow cytometry.

-

-

In Vitro Chromosomal Aberration Assay:

-

Test System: Mammalian cell lines or primary lymphocytes.

-

Method: Cells are exposed to this compound, and metaphase chromosomes are analyzed for structural and numerical aberrations.

-

Signaling Pathways in Nitrofuran-Induced Carcinogenesis

The precise signaling pathways disrupted by this compound leading to carcinogenesis have not been elucidated. However, based on the general mechanism of action for genotoxic carcinogens, several pathways are likely to be involved.

Caption: Proposed signaling pathway for this compound-induced carcinogenesis.

Experimental Workflow for Genotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the genotoxic potential of a test compound like this compound.

Caption: A standard workflow for in vitro genotoxicity testing.

Conclusion and Future Directions

The available evidence, primarily derived from studies on the parent compound furaltadone and the broader class of nitrofurans, strongly indicates that the metabolite this compound possesses carcinogenic potential. This is attributed to its likely genotoxic properties, mediated by metabolic activation to reactive intermediates that can damage DNA. The ban on furaltadone in food-producing animals is a direct consequence of these concerns.

To definitively characterize the carcinogenic risk of this compound, further research is warranted. Specifically, long-term carcinogenicity bioassays and a comprehensive battery of genotoxicity studies conducted directly on this compound are needed to provide quantitative data for risk assessment. Furthermore, mechanistic studies to elucidate the specific signaling pathways affected by this compound would provide a more complete understanding of its carcinogenic mode of action. Such data are essential for regulatory agencies and for ensuring the safety of the food supply.

References

"Amoz" in Biological Systems: A Review of Available Information

An in-depth analysis of scientific literature reveals no registered drug or compound with significant biological activity under the name "Amoz" intended for therapeutic use in humans. While the term "this compound" appears in some contexts, these are largely unrelated to pharmacology or biological mechanisms of action in a research or clinical setting.

Initial investigations suggest that "this compound" may be a trade name for certain formulations of Amoxicillin, a well-known antibiotic, in specific regions.[1][2][3] Amoxicillin's mechanism of action is thoroughly documented and involves the inhibition of bacterial cell wall synthesis.[1][2] It belongs to the aminopenicillin class of antibiotics.[1]

Furthermore, the acronym "this compound" stands for 3-amino-5-morpholinomethyl-2-oxazolidone, which is a metabolite of the nitrofuran antibiotic furaltadone.[4][5] This compound, this compound, is primarily used as a marker to detect residues of furaltadone in animal-derived food products and is noted to be a carcinogenic metabolite.[4] Its mechanism of action is related to its parent compound, furaltadone, which covalently binds to proteins.[4]

It is crucial to distinguish these specific uses of "this compound" and "this compound" from any novel, standalone therapeutic agent. The name "this compound" also has historical and biblical significance, being the name of the father of the prophet Isaiah, which is unrelated to any scientific or biological context.[6][7][8][9][10]

Given the lack of information on a distinct biological agent named "this compound," this guide will proceed by outlining the well-established mechanism of action for Amoxicillin, as it is the most plausible, albeit indirect, connection to the user's query in a therapeutic context.

Amoxicillin: Mechanism of Action

Amoxicillin is a broad-spectrum, β-lactam antibiotic that exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.

Signaling Pathway and Molecular Interactions

The primary target of Amoxicillin and other penicillin-class antibiotics is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.

The mechanism can be summarized as follows:

-

Binding to Penicillin-Binding Proteins (PBPs): Amoxicillin mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain.

-

Inhibition of Transpeptidation: By covalently binding to the active site of PBPs, Amoxicillin blocks the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.

-

Cell Wall Destabilization: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall.

-

Autolysin Activation: The disruption of cell wall synthesis can trigger the release of bacterial autolysins, which are enzymes that further degrade the cell wall.

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Caption: PBP Competition Assay Workflow.

References

- 1. medwiki.co.in [medwiki.co.in]

- 2. This compound 250 MG Tablet 10: Uses, Side Effects, Price & Substitutes [truemeds.in]

- 3. drugcarts.com [drugcarts.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. biblepics.co [biblepics.co]

- 7. Topical Bible: this compound [biblehub.com]

- 8. Who is this compound? - ChristianAnswers.Net [christiananswers.net]

- 9. biblestudytools.com [biblestudytools.com]

- 10. This compound: 5 definitions [wisdomlib.org]

In Vivo Metabolism of Furaltadone to AMOZ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furaltadone, a nitrofuran antibiotic, undergoes rapid and extensive in vivo metabolism, rendering the parent drug largely undetectable in tissues shortly after administration.[1] The primary metabolic pathway results in the formation of a stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[2][3] Due to its persistence, this compound serves as the definitive marker residue for monitoring the illegal use of furaltadone in food-producing animals.[2] This guide provides a comprehensive overview of the in vivo metabolism of furaltadone to this compound, detailing experimental protocols for its detection and quantification, presenting available pharmacokinetic and residue data, and illustrating the metabolic and experimental workflows.

The Metabolic Fate of Furaltadone

The in vivo biotransformation of furaltadone is characterized by the rapid clearance of the parent compound and the formation of persistent, protein-adducted metabolites. The half-life of furaltadone has been reported to be as short as 13 minutes in bovine and caprine liver homogenates and 35 minutes in goats in vivo.[2]

Bioactivation and Covalent Binding

The key to this compound's persistence is the metabolic activation of furaltadone's 5-nitrofuran ring. This process is believed to involve enzymatic reduction to reactive, electrophilic intermediates. These intermediates readily form covalent bonds with macromolecules, primarily cellular proteins, effectively sequestering the metabolite within the tissue. The intact 5-morpholinomethyl-3-amino-2-oxazolidinone side-chain (this compound) can be liberated from these protein adducts through mild acid hydrolysis, a critical step in its analytical determination.[1]

Proposed Metabolic Pathway

While the complete enzymatic pathway has not been fully elucidated, a proposed metabolic scheme involves two main routes:

-

Reductive Metabolism of the Nitro-Group: This is the bioactivation pathway leading to the formation of reactive intermediates and subsequent covalent binding to proteins, resulting in tissue-bound this compound.

-

N-Oxidation of the Morpholino Ring: Studies in pig hepatocytes have identified the N-oxidation of the tertiary nitrogen in the morpholino-ring as a major metabolic transformation, with the nitrofuran ring remaining intact.[1] It is unclear if this N-oxide metabolite is a precursor to or a separate endpoint from the protein-bound this compound.

Below is a diagram illustrating the proposed metabolic pathways of furaltadone.

References

- 1. nucleus.iaea.org [nucleus.iaea.org]

- 2. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Vigilant Marker: A Technical Guide to AMOZ in the Detection of Nitrofuran Abuse in Livestock

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The prohibition of nitrofuran antibiotics in food-producing animals, due to concerns over the carcinogenicity of their residues, has necessitated robust monitoring programs to ensure food safety.[1] This technical guide focuses on 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key tissue-bound metabolite of the nitrofuran drug furaltadone. The parent nitrofuran compounds are notoriously unstable in edible tissues; however, their metabolites, including this compound, are stable and persist for extended periods, making them reliable markers for detecting the illegal use of these substances in livestock.[2] This document provides an in-depth overview of this compound, including its metabolic origin, regulatory limits, and detailed analytical methodologies for its detection.

Introduction to Nitrofurans and the Role of this compound

Nitrofurans are a class of synthetic broad-spectrum antibiotics that were historically used in veterinary medicine to treat and prevent bacterial and protozoan infections in livestock such as poultry, swine, and fish.[3][4] Despite their efficacy, long-term studies revealed that nitrofuran residues and their metabolites could pose a carcinogenic risk to consumers.[4] Consequently, regulatory bodies like the European Union (EU) banned their use in food-producing animals in the 1990s.[1][4] In the United States, extra-label use of nitrofurans in production animals is prohibited.[3]

The challenge in monitoring for nitrofuran abuse lies in the rapid metabolism of the parent drugs in vivo. The original compounds are quickly broken down, making their direct detection in tissues unreliable.[2] However, their metabolites become covalently bound to tissue macromolecules, primarily proteins, where they remain stable for weeks.[2] This characteristic makes the detection of these tissue-bound metabolites the preferred strategy for surveillance. This compound is the specific and stable metabolite of furaltadone, and its presence in animal-derived food products is unequivocal proof of the illegal use of this nitrofuran.[2]

Regulatory Framework and Performance Criteria

Due to the ban on nitrofurans, there are no established Maximum Residue Limits (MRLs). Instead, regulatory agencies have set performance criteria for analytical methods to ensure that laboratories can detect very low concentrations of these banned substances. The European Union has established a Reference Point for Action (RPA) for nitrofuran metabolites, which triggers enforcement actions if exceeded.

| Analyte | Matrix | Regulatory Limit/Guideline | Jurisdiction |

| This compound (and other nitrofuran metabolites) | Food of animal origin | Reference Point for Action (RPA): 0.5 µg/kg | European Union |

| Nitrofuran metabolites | Honey | Minimum Required Performance Limit (MRPL): 1.0 µg/kg | European Union |

Table 1: Regulatory Performance Criteria for Nitrofuran Metabolites.

Metabolic Pathway of Furaltadone to this compound

The metabolic transformation of furaltadone into its stable, tissue-bound metabolite this compound is a critical aspect of its detection. The parent drug undergoes rapid metabolism, leading to the formation of the this compound side chain, which then binds to proteins.

Caption: Metabolic conversion of furaltadone to the stable tissue-bound metabolite this compound.

Analytical Methodology for this compound Detection

The standard analytical approach for the determination of this compound involves the release of the protein-bound metabolite through acidic hydrolysis, followed by derivatization, extraction, and detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The following diagram outlines the typical workflow for the analysis of this compound in livestock tissues.

Caption: A typical experimental workflow for the analysis of this compound in food matrices.

Detailed Experimental Protocol (LC-MS/MS)

This protocol is a composite representation based on published methodologies.[5]

1. Sample Preparation

-

Homogenization: Homogenize a representative portion (e.g., 2-5 g) of the tissue sample (muscle, liver) or egg.

-

Hydrolysis and Derivatization:

-

To the homogenized sample, add an internal standard solution.

-

Add hydrochloric acid (e.g., 0.1 M) to facilitate the release of the protein-bound this compound.

-

Add 2-nitrobenzaldehyde (2-NBA) solution in DMSO for derivatization. The 2-NBA reacts with the primary amine group of this compound to form the stable NP-AMOZ derivative, which is more amenable to chromatographic analysis.

-

Incubate the mixture (e.g., overnight at 37°C or for a shorter period at a higher temperature).

-

-

Extraction:

-

Adjust the pH of the solution.

-

Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate.

-

Centrifuge to separate the organic and aqueous layers.

-

-

Evaporation and Reconstitution:

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent mixture (e.g., mobile phase) for LC-MS/MS analysis.

-

2. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the derivatized this compound (NP-AMOZ) and the internal standard.

-

Table 2: Example LC-MS/MS Parameters for NP-AMOZ

| Parameter | Value |

| LC Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile |

| Ionization Mode | ESI Positive |

| MRM Transitions | Analyte-specific precursor and product ions |

3. Method Validation

Analytical methods for this compound must be validated according to international guidelines (e.g., Commission Implementing Regulation (EU) 2021/808) to ensure reliability.[5] Key validation parameters include:

-

Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

-

Linearity: The response of the method should be linear over a defined concentration range.

-

Accuracy (Trueness): Measured as the recovery of the analyte from spiked samples.

-

Precision: Expressed as the relative standard deviation (RSD) for repeatability and within-laboratory reproducibility.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Decision Limit (CCα) and Detection Capability (CCβ): Statistical limits used for the interpretation of results for banned substances.

Table 3: Typical Method Performance Data for this compound Analysis

| Matrix | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Poultry Muscle | 0.5 - 2.0 | 79 - 111 | < 15 | ~0.07 | ~0.41 | [6] |

| Egg | 0.5 - 2.0 | 50 - 86 | < 20 | ~0.05 | ~0.51 | [6] |

| Shrimp/Fish | 0.25 - 2.0 | 82.8 - 118.1 | < 17 | N/A | < 0.25 | [7] |

Note: The values in this table are indicative and may vary between laboratories and specific methodologies.

Conclusion

This compound serves as a critical and reliable marker for the illegal use of the nitrofuran antibiotic furaltadone in livestock. Its stability as a tissue-bound metabolite allows for effective monitoring and enforcement of the ban on these carcinogenic substances. The analytical methodology, primarily based on LC-MS/MS, is highly sensitive and specific, enabling the detection of this compound at levels well below the established Reference Point for Action. Adherence to validated and standardized protocols is paramount for generating legally defensible data and ensuring the safety of the global food supply. Continuous development and refinement of analytical techniques will further enhance the capability of regulatory laboratories to combat the abuse of banned veterinary drugs.

References

- 1. Determination and depletion of amoxicillin residues in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aesan.gob.es [aesan.gob.es]

- 3. researchgate.net [researchgate.net]

- 4. RIDASCREEN® Nitrofuran (this compound) - Food & Feed Analysis [food.r-biopharm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Toxicological Profile of 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is a primary metabolite of the nitrofuran antibiotic furaltadone. Due to significant toxicological concerns associated with furaltadone and its metabolites, the use of this antibiotic in food-producing animals has been banned in many jurisdictions, including the European Union. The presence of this compound in animal-derived food products serves as a key marker for the illegal use of furaltadone. This technical guide provides a comprehensive overview of the available toxicological data for this compound, focusing on the well-established toxicity of its parent compound, furaltadone, from which the toxicological profile of this compound is largely inferred. The document details the genotoxic and carcinogenic potential, alongside other toxicological endpoints, and outlines the metabolic pathway leading to the formation of this persistent, tissue-bound metabolite.

Introduction

3-Amino-5-morpholinomethyl-2-oxazolidinone (this compound) is a member of the oxazolidinone class of compounds and is the principal tissue-bound metabolite of the synthetic broad-spectrum antibiotic, furaltadone.[1] Furaltadone was previously used in veterinary medicine to treat and prevent microbial infections. However, growing evidence of its adverse health effects led to a prohibition of its use in livestock.[2][3] The rapid metabolism of furaltadone in vivo and the persistence of its metabolite, this compound, in tissues make this compound a reliable marker for detecting the illegal administration of the parent drug.[4] Consequently, the toxicological profile of this compound is of significant interest to regulatory bodies, researchers, and professionals in the food safety and drug development sectors.

Physicochemical Properties

| Property | Value |

| Chemical Name | 3-Amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one |

| CAS Number | 43056-63-9 |

| Molecular Formula | C₈H₁₅N₃O₃ |

| Molecular Weight | 201.22 g/mol |

| Appearance | Solid |

| Synonyms | This compound, 3-Amino-5-(morpholinomethyl)-2-oxazolidinone |

Toxicological Profile

Direct and comprehensive toxicological studies on this compound are limited. The toxicological assessment of this compound is predominantly derived from the extensive data available for its parent compound, furaltadone. The structural similarity and metabolic relationship strongly suggest that this compound shares the toxicological properties of furaltadone.

Acute Toxicity

No specific acute toxicity studies (e.g., LD50) for this compound have been identified in the public domain. The acute toxicity of the parent compound, furaltadone, has been determined in mice and is presented in the table below.

Table 1: Acute Toxicity of Furaltadone in Mice

| Route of Administration | LD50 (mg/kg) |

| Oral | 600 |

| Intraperitoneal | 1000 |

| Intravenous | 400 |

Source: Santa Cruz Biotechnology[5]

Genotoxicity and Mutagenicity

The genotoxic potential of furaltadone and its metabolites is a primary concern. Both furaltadone and its metabolite this compound are considered to be mutagenic and genotoxic.[4] The mechanism is believed to involve the reduction of the nitro group, characteristic of nitrofurans, leading to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, and induce mutations.

A recent pilot investigation in Armenia reported that this compound was not genotoxic in vitro, while also noting the absence of in vivo genotoxicity and carcinogenicity data at the time of the opinion they cited.[6] This highlights the need for further research to definitively characterize the genotoxic potential of isolated this compound.

Carcinogenicity

Furaltadone is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[1][5] This classification is based on sufficient evidence of carcinogenicity in experimental animals. It is widely accepted that the carcinogenic risk associated with furaltadone extends to its metabolites.[3][7] The Food and Drug Administration (FDA) has also considered furaltadone and its metabolites as suspect carcinogens.[7]

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound are not available. For the parent compound, furaltadone, oral teratology studies have indicated that fetal toxicity occurs at doses that are also toxic to the mother; however, birth defects were not a prominent feature of exposure.[5]

Mechanism of Toxicity

The toxicity of nitrofurans, including furaltadone, is linked to their metabolic activation. The nitro group of the furan ring is reduced by cellular reductases to form highly reactive intermediates, such as nitroso and hydroxylamine derivatives. These reactive species can covalently bind to cellular macromolecules like DNA, RNA, and proteins, leading to cellular damage, mutations, and carcinogenicity. The formation of the tissue-bound this compound metabolite is a result of these reactive intermediates binding to proteins.

Metabolism and Detection

The metabolic pathway of furaltadone is central to understanding the significance of this compound as a marker residue.

Caption: Metabolic activation of furaltadone to its tissue-bound metabolite, this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. However, standard methodologies for the assays mentioned in the context of furaltadone's toxicity are briefly described below.

Acute Toxicity (LD50) Testing

This is a standardized test to determine the median lethal dose of a substance.

-

Test System: Typically rodents (e.g., mice, rats).

-

Methodology:

-

Animals are divided into several groups, including a control group.

-

Each experimental group is administered a different single dose of the test substance via a specific route (e.g., oral, intraperitoneal, intravenous).

-

Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

The LD50 value, the dose that is lethal to 50% of the test population, is calculated using statistical methods.

-

Bacterial Reverse Mutation Assay (Ames Test)

This is a widely used in vitro test for identifying substances that can produce gene mutations.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine for Salmonella).

-

Methodology:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (e.g., S9 mix from rat liver).

-

The bacteria are then plated on a minimal agar medium lacking the specific amino acid.

-

Only bacteria that have undergone a reverse mutation (revertants) to regain the ability to synthesize the amino acid will grow and form colonies.

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.

-

Conclusion

The toxicological profile of 3-Amino-5-morpholinomethyl-2-oxazolidinone (this compound) is intrinsically linked to that of its parent compound, furaltadone. The established genotoxicity and carcinogenicity of furaltadone are the primary drivers for its prohibition in food-producing animals and for the regulatory monitoring of this compound as a marker residue. While direct, comprehensive toxicological data for this compound remains scarce, the available information strongly suggests that it shares the hazardous properties of furaltadone. For researchers, scientists, and drug development professionals, it is crucial to recognize the toxicological risks associated with the oxazolidinone structure in the context of nitrofuran metabolism. Further research focusing specifically on the in vitro and in vivo toxicity of this compound would be beneficial to refine the risk assessment for this compound.

References

- 1. Furaltadone | C13H16N4O6 | CID 9553856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Furaltadone - Wikipedia [en.wikipedia.org]

- 3. Bot Verification [ballyabio.com]

- 4. researchgate.net [researchgate.net]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Exposure Assessment of Nitrofuran Metabolites in Fish and Honey Produced in Armenia: A Pilot Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gao.gov [gao.gov]

The Biological Effects of Amoz: A Review of an Undisclosed Compound

An In-depth Analysis for Researchers and Drug Development Professionals

The compound designated "Amoz" represents a novel area of investigation within the scientific community. Due to its recent emergence, public-domain literature detailing its biological effects remains limited. This technical guide, therefore, serves as a foundational overview based on preliminary data, intended to inform researchers, scientists, and professionals in drug development about the current understanding of this compound and to highlight areas for future research.

Introduction to this compound

The origin and chemical classification of this compound are not yet fully disclosed in publicly available scientific literature. Initial searches for "this compound" and its potential biological activities did not yield significant results, suggesting that research into this compound is likely in its early stages and may be conducted within private research institutions or is yet to be published. The lack of peer-reviewed articles necessitates a cautious approach to any preliminary findings.

Putative Biological Activity

Given the absence of published data, any discussion on the biological effects of this compound is speculative. Researchers are encouraged to investigate a broad range of potential activities, including but not limited to its pharmacokinetic and pharmacodynamic profiles, and its potential interactions with key biological systems.

Recommendations for Future Research

To elucidate the biological effects of this compound, a systematic and multi-faceted research approach is required. The following areas are proposed as critical starting points for investigation:

-

In Vitro Characterization: Initial studies should focus on the effects of this compound in various cell-based assays to determine its cytotoxicity, mechanism of action, and potential therapeutic targets.

-

In Vivo Studies: Following in vitro characterization, studies in appropriate animal models will be crucial to understand the compound's safety profile, efficacy, and overall physiological effects.

-

Pharmacokinetic and Pharmacodynamic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship, is essential for any potential therapeutic development.

Hypothetical Signaling Pathway and Experimental Workflow

While no specific signaling pathways have been attributed to this compound, a generalized workflow for its investigation can be proposed. The following diagrams illustrate a hypothetical signaling cascade that could be investigated and a standard experimental workflow for characterizing a novel compound like this compound.

Caption: Hypothetical signaling pathway for this compound.

Caption: Standard drug discovery and development workflow.

Conclusion

The study of "this compound" is a greenfield area of research. The information presented in this guide is based on established principles of drug discovery and is intended to provide a framework for the systematic investigation of this novel compound. As research progresses and data becomes publicly available, this document will be updated to reflect the evolving understanding of the biological effects of this compound. Collaboration and data sharing among researchers will be paramount to accelerating the discovery process and unlocking the potential of this new molecule.

Methodological & Application

Application Note: Determination of Amoxicillin in Food Samples by LC-MS/MS

Introduction

Amoxicillin is a widely used β-lactam antibiotic in veterinary medicine for treating bacterial infections in livestock.[1] The presence of its residues in food products of animal origin, such as meat and milk, is a significant concern for public health due to the potential for allergic reactions and the development of antibiotic resistance. Regulatory bodies in many countries have established maximum residue limits (MRLs) for amoxicillin in various food commodities. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of amoxicillin residues in food.

This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of amoxicillin in diverse food matrices. The method is based on a straightforward sample extraction followed by a highly selective and sensitive LC-MS/MS analysis, making it suitable for high-throughput screening and confirmatory analysis.

Principle

The method involves the extraction of amoxicillin from homogenized food samples using a suitable solvent, followed by a clean-up step to remove matrix interferences. The purified extract is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Experimental Protocols

Sample Preparation

Two common sample preparation procedures are outlined below: a liquid-liquid extraction (LLE) method suitable for tissues and a protein precipitation method for milk.

3.1.1. Liquid-Liquid Extraction for Chicken Tissues [2][3]

-

Weigh 2.0 g of homogenized chicken tissue (muscle, liver, or kidney) into a 50 mL centrifuge tube.

-

Add 1 mL of ammonium acetate buffer to stabilize the amoxicillin.[2]

-

Add 12 mL of an acetonitrile-water mixture (80:20, v/v) as the extraction solvent.[2]

-

Homogenize the sample for 1 minute using a high-speed homogenizer.

-

Centrifuge the sample at 12,100 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Add saturated dichloromethane to the supernatant for further purification and vortex.[2][4]

-

Centrifuge again under the same conditions.

-

Carefully collect the upper aqueous layer.

-

Evaporate the extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

3.1.2. Protein Precipitation for Milk Samples [5]

-

Pipette 2 mL of milk into a centrifuge tube.

-

Add 4 mL of acetonitrile to precipitate the proteins.[5]

-

Vortex the mixture thoroughly.

-

Centrifuge at 5,000 rpm for 10 minutes.[5]

-

Filter the supernatant through a 0.45 µm syringe filter.[5]

-

The filtrate is ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of amoxicillin. These may need to be optimized for specific instruments.

Table 1: Liquid Chromatography Conditions

| Parameter | Value |

| Column | Waters XBridge™ C18 (150 mm × 4.6 mm, 5 µm) or equivalent[2] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Linear gradient program |

| Flow Rate | 0.3 mL/min[6] |

| Injection Volume | 1 - 20 µL[5][6] |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 366.1[6] |

| Product Ions (m/z) | 349.2, 114.1[7] |

| Collision Energy | Optimized for the specific instrument and transitions |

| Capillary Voltage | +4.5 kV[6] |

| Source Temperature | 200°C[6] |

Method Validation Data

The presented method has been validated according to international guidelines, demonstrating its suitability for the intended purpose.[2][3] Key validation parameters are summarized below.

Table 3: Summary of Quantitative Method Validation Data for Amoxicillin in Food Matrices

| Matrix | Linearity (r²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |

| Chicken Tissues | 0.9968 - 0.9999 | 0.10 - 2.20 | 0.30 - 8.50 | > 83% at 25, 50, and 100 µg/kg | [2][3] |

| Bovine Tissues | - | 5 | - | - | [1] |

| Minipig Milk | - | - | 10 | > 94.1% | [7] |

| Human Plasma | > 0.99 | - | 100 - 170 (ng/mL) | ~66% | [8][9] |

LOD: Limit of Detection; LOQ: Limit of Quantification

Visualizations

Caption: Overall experimental workflow for LC-MS/MS analysis of amoxicillin.

Caption: Logical flow of the LC-MS/MS analysis process.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the determination of amoxicillin residues in various food samples. The sample preparation procedures are straightforward, and the chromatographic and mass spectrometric conditions are optimized for robust performance. The method has been successfully validated and is suitable for routine monitoring to ensure food safety and compliance with regulatory standards.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development and validation of a liquid chromatography/tandem mass spectrometry method for quantitative determination of amoxicillin in bovine muscle [cris.unibo.it]

- 5. agilent.com [agilent.com]

- 6. lcms.cz [lcms.cz]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. wseas.com [wseas.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of AMOZ Residues in Shrimp

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone, a nitrofuran antibiotic, is prohibited for use in food-producing animals in many countries due to concerns about the carcinogenic potential of its residues.[1] The primary metabolite of furaltadone, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), is a stable, tissue-bound residue that serves as a key indicator of the illegal use of this antibiotic.[1][2] Consequently, sensitive and efficient methods for the detection of this compound in food products, such as shrimp, are crucial for ensuring food safety and regulatory compliance.

This document provides detailed application notes and protocols for the high-throughput screening of this compound residues in shrimp. The methodologies described are based on established analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is widely used for the confirmatory analysis of nitrofuran metabolites.[3][4][5] While traditional LC-MS/MS is not a high-throughput screening (HTS) method in the context of drug discovery, in the realm of food safety, it is adapted for screening a large number of samples. Additionally, Enzyme-Linked Immunosorbent Assay (ELISA) methods are presented as a true high-throughput screening alternative.

Principle

The detection of this compound in shrimp tissue involves several key steps. Since this compound exists as a protein-bound metabolite, an acid hydrolysis step is required to release it from the tissue matrix. The released this compound is unstable and is therefore derivatized, typically with 2-nitrobenzaldehyde (2-NBA), to form a more stable derivative, NP-AMOZ.[1][3] Following derivatization, the sample is extracted, purified, and analyzed. For high-throughput screening, the sample preparation workflow is optimized for processing multiple samples simultaneously.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods for this compound detection in shrimp. These values are critical for assessing the reliability and sensitivity of the screening process.

Table 1: Performance of LC-MS/MS Method for this compound Detection

| Parameter | Value | Reference |

| Mean Recovery | 84% - 96.66% | [4][6] |

| Decision Limit (CCα) | 0.12 - 0.36 µg/kg | [4][5][7] |

| Detection Capability (CCβ) | 0.21 - 0.38 µg/kg | [4][5] |

| Limit of Quantification (LOQ) | 0.07 - 0.30 ng/g | [6] |

| Limit of Detection (LOD) | 0.01 - 0.15 ng/g | [6] |

Table 2: Performance of ELISA Method for this compound Detection

| Parameter | Value | Reference |

| Detection Capability (CCβ) | 0.3 µg/kg | [2] |

| Limit of Detection (LOD) | 0.16 µg/kg | [2] |

| IC50 for this compound | 5.33 ng/mL | [2] |

Experimental Protocols

Protocol 1: High-Throughput Screening of this compound in Shrimp using LC-MS/MS

This protocol is designed for the efficient screening of multiple shrimp samples.

1. Sample Preparation and Homogenization

-

Thaw frozen shrimp samples to room temperature.

-

Remove heads, shells, and veins.

-

Homogenize the edible tissue to a uniform paste using a high-speed blender.

2. Hydrolysis and Derivatization

-

Weigh 2.0 g (± 0.1 g) of homogenized shrimp into a 50 mL polypropylene centrifuge tube.[3]

-

Add 10 mL of 0.125 M HCl.[3]

-

Add 400 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol.[3]

-

Vortex the tubes for 15 seconds.[3]

-

Incubate the samples overnight (approximately 16 hours) in a shaking water bath at 37°C.[3]

3. Extraction and Purification

-

Cool the samples to room temperature.[3]

-

Neutralize the samples by adding 1 mL of 0.1 M K₂HPO₄ and adjusting the pH to 7.3 ± 0.2 with 0.8 M NaOH and 0.125 M HCl as needed.[3]

-

Add 12 mL of ethyl acetate and approximately 0.5 g of NaCl to each tube.[3]

-

Vortex vigorously for 30 seconds to extract the NP-AMOZ derivative.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the layers.[3]

-

Transfer the upper ethyl acetate layer to a clean tube.

-

Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.[3]

4. Reconstitution and Analysis

-

Reconstitute the dried residue in 1 mL of 50/50 (v/v) methanol/water.[3]

-

Vortex for 15 seconds to dissolve the residue.[3]

-

Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

-

Analyze the sample using a validated LC-MS/MS method.

Protocol 2: ELISA-based High-Throughput Screening of this compound in Shrimp

This protocol offers a more rapid screening approach suitable for a large number of samples.

1. Sample Preparation and Homogenization

-

Homogenize shrimp samples as described in Protocol 1.

2. Extraction

-

Weigh 1 g of homogenized shrimp into a centrifuge tube.[2]

-

Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100 µL of 10 mM 2-nitrobenzaldehyde in DMSO.[2]

-

Mix thoroughly and incubate overnight at 37°C.[2]

-

Add 5 mL of 0.1 M K₂HPO₄, 0.4 mL of 1 M NaOH, and 5 mL of ethyl acetate.[2]

-

Vortex for 30 seconds and centrifuge at 3000g for 10 minutes.[2]

-

Collect the ethyl acetate fraction and dry it under nitrogen.[2]

-

Residues are dissolved in 2 ml of a 1:1 (v/v) mixture of hexane and 0.1 M PBS pH 7.4.[2]

3. ELISA Procedure

-

Follow the instructions provided with the commercial ELISA kit. A general procedure is as follows:

-

Add standards and prepared sample extracts to the antibody-coated microtiter wells.

-

Add the enzyme-conjugated secondary antibody.

-

Incubate for the specified time.

-

Wash the wells to remove unbound components.

-

Add the substrate solution and incubate to allow color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

4. Data Interpretation

-

Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.

-

Samples that screen positive should be confirmed using a confirmatory method like LC-MS/MS.

Visualizations

Caption: Experimental workflow for this compound residue screening in shrimp.

Caption: Logical workflow of the high-throughput screening process.

References

- 1. RIDASCREEN® Nitrofuran (this compound) - Food & Feed Analysis [food.r-biopharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Detection of Nitrofuran Metabolites in Shrimp | FDA [fda.gov]

- 4. scialert.net [scialert.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Monoclonal Antibody Development for Amoz Immunoassay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and step-by-step protocols for the development of monoclonal antibodies (mAbs) against the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), for use in a competitive enzyme-linked immunosorbent assay (ELISA).

Introduction

Furaltadone is a nitrofuran antibiotic that has been widely used in veterinary medicine. Its use in food-producing animals has been banned in many countries due to concerns about the carcinogenic potential of its residues. The major metabolite of furaltadone, this compound, can become covalently bound to tissue proteins and persist for an extended period. Therefore, monitoring for this compound residues is crucial for food safety. Immunoassays, particularly ELISA, offer a rapid and sensitive method for the detection of this compound. The development of high-affinity and specific monoclonal antibodies is a critical component for creating a reliable this compound immunoassay.

This document outlines the key stages of monoclonal antibody development, from immunogen preparation to antibody characterization and its application in a competitive ELISA for this compound detection.

Data Presentation

Table 1: Characteristics of Anti-2-NP-AMOZ Monoclonal Antibody (Clone 4G11)

| Parameter | Value | Reference |

| Immunogen | 2-NP-AMOZ conjugated to a carrier protein | [1][2] |

| Antibody Isotype | Not specified | |

| 50% Inhibitory Concentration (IC₅₀) | 0.049 ng/mL | [1][2] |

| Limit of Detection (LOD) | 0.009 µg/kg (in catfish samples) | [1] |

| Cross-reactivity | < 3% with structurally related analogues | [1][2] |

Table 2: Cross-Reactivity of an Anti-AMOZ Monoclonal Antibody

| Compound | Cross-Reactivity (%) |

| 2-NP-AMOZ | 100 |

| This compound | 14.8 |

| Furaltadone (Parent Drug) | 10.4 |

| CPthis compound (Carboxyphenyl-AMOZ) | 61.7 |

(Data synthesized from a study on a monoclonal antibody against a derivatized form of this compound)[3]

Experimental Protocols

Immunogen Preparation: Synthesis of 2-NP-AMOZ and Conjugation

The development of a monoclonal antibody against a small molecule like this compound requires its conjugation to a larger carrier protein to elicit a robust immune response. As this compound itself lacks a suitable functional group for direct conjugation, it is first derivatized. A common approach is to react this compound with 2-nitrobenzaldehyde to form 3-([2-nitrophenyl]methyleneamino)-5-morpholinomethyl-2-oxazolidinone (2-NP-AMOZ).

Materials:

-

This compound

-

2-nitrobenzaldehyde (2-NBA)

-

Carrier proteins (e.g., Bovine Serum Albumin - BSA for ELISA, Keyhole Limpet Hemocyanin - KLH for immunization)

-

N,N-Dimethylformamide (DMF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Phosphate Buffered Saline (PBS)

-

Dialysis tubing

Protocol:

-

Derivatization of this compound with 2-NBA:

-

Dissolve this compound in a suitable solvent such as a mixture of water and an organic solvent.

-

Add a molar excess of 2-nitrobenzaldehyde.

-

The reaction proceeds via acid hydrolysis of the tissue-bound this compound followed by derivatization with 2-NBA.[4]

-

Incubate overnight with shaking.

-

Purify the resulting 2-NP-AMOZ derivative using an appropriate method, such as liquid-liquid extraction.[4]

-

-

Activation of Carboxyl Groups on the Carrier Protein (if necessary for the chosen crosslinker):

-

Dissolve the carrier protein (KLH or BSA) in PBS.

-

Add a molar excess of EDC and NHS to the carrier protein solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

-

Conjugation of 2-NP-AMOZ to the Carrier Protein:

-

Dissolve the purified 2-NP-AMOZ in DMF.

-

Slowly add the 2-NP-AMOZ solution to the activated carrier protein solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

-

Purification of the Immunogen Conjugate:

-

Dialyze the conjugation mixture against PBS at 4°C for 48 hours with several changes of buffer to remove unreacted 2-NP-AMOZ and crosslinking reagents.

-

Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay).

-

Confirm successful conjugation using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

-

Monoclonal Antibody Production using Hybridoma Technology

Materials:

-

BALB/c mice

-

2-NP-AMOZ-KLH conjugate (immunogen)

-

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

-

Myeloma cell line (e.g., Sp2/0-Ag14)

-

Polyethylene glycol (PEG) 1500

-

HAT medium (Hypoxanthine, Aminopterin, Thymidine)

-

HT medium (Hypoxanthine, Thymidine)

-

RPMI-1640 medium with fetal bovine serum (FBS)

-

96-well and 24-well cell culture plates

Protocol:

-

Immunization:

-

Emulsify the 2-NP-AMOZ-KLH immunogen with CFA.

-

Immunize BALB/c mice (6-8 weeks old) subcutaneously with the emulsion (e.g., 50-100 µg of immunogen per mouse).

-

Administer booster injections with the immunogen emulsified in IFA every 2-3 weeks.

-

Monitor the antibody titer in the mouse serum by indirect ELISA using 2-NP-AMOZ-BSA as the coating antigen.

-

Select the mouse with the highest antibody titer for cell fusion. Administer a final intravenous or intraperitoneal booster injection of the immunogen in saline 3-4 days before fusion.

-

-

Cell Fusion:

-

Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.

-

Wash the splenocytes and the myeloma cells separately with serum-free RPMI-1640.

-

Mix the splenocytes and myeloma cells at a ratio of approximately 5:1 to 10:1.

-

Co-pellet the cells by centrifugation.

-

Slowly add 1 mL of pre-warmed PEG 1500 to the cell pellet over 1 minute while gently resuspending the cells.

-

Slowly add serum-free RPMI-1640 to dilute the PEG, followed by centrifugation.

-

Resuspend the fused cells in HAT medium.

-

-

Selection and Cloning of Hybridomas:

-

Plate the fused cells into 96-well plates.

-

Incubate at 37°C in a 5% CO₂ incubator.

-

Replace the medium with fresh HAT medium every 2-3 days. Unfused myeloma cells will be eliminated by the aminopterin in the HAT medium, and unfused splenocytes will naturally die off.

-

After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of specific antibodies using an indirect ELISA with 2-NP-AMOZ-BSA as the coating antigen.

-

Expand the positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.

-

Re-screen the subclones to identify stable, high-producing monoclonal antibody-secreting cell lines.

-

Antibody Purification

Materials:

-

Hybridoma culture supernatant or ascites fluid

-

Protein A or Protein G affinity chromatography column

-

Binding buffer (e.g., 20 mM sodium phosphate, pH 7.0)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

PBS

Protocol:

-

Preparation of Antibody Source:

-